molecular formula C23H27NO9 B15193546 Morphine glucopyranuronide CAS No. 33086-26-9

Morphine glucopyranuronide

Cat. No.: B15193546
CAS No.: 33086-26-9
M. Wt: 461.5 g/mol
InChI Key: GNJCUHZOSOYIEC-DCPMSZFHSA-N
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Description

Morphine glucopyranuronide, also known as morphine-6-glucuronide, is a metabolite of morphine formed in the liver through the process of glucuronidation. This compound is known for its potent analgesic effects, which are even stronger than those of morphine itself. This compound is primarily used in the medical field for pain management, particularly in cases of severe and chronic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine glucopyranuronide involves the glucuronidation of morphine. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which facilitates the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the liver, where UGT enzymes are abundant.

Industrial Production Methods

Industrial production of this compound follows a similar pathway to its natural synthesis. The process involves the extraction of morphine from opium poppy plants, followed by enzymatic glucuronidation. This method ensures a high yield of the desired compound while maintaining the purity required for medical applications .

Chemical Reactions Analysis

Types of Reactions

Morphine glucopyranuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Morphine glucopyranuronide has a wide range of scientific research applications, including:

Mechanism of Action

Morphine glucopyranuronide exerts its effects primarily through the activation of mu opioid receptors in the central nervous system. This activation leads to the inhibition of pain signals and provides potent analgesic effects. The compound has a higher affinity for these receptors compared to morphine, which contributes to its increased potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to morphine glucopyranuronide include:

Uniqueness

This compound is unique due to its high potency and specific activation of mu opioid receptors. Unlike morphine-3-glucuronide, which has limited analgesic effects, this compound provides significant pain relief. Its unique structure and interaction with opioid receptors make it a valuable compound in pain management research and therapy .

Properties

CAS No.

33086-26-9

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

IUPAC Name

(3S,6R)-6-[[(4R,4aR,7S,7aR)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15?,16-,17?,19?,20-,22+,23?/m0/s1

InChI Key

GNJCUHZOSOYIEC-DCPMSZFHSA-N

Isomeric SMILES

CN1CCC23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6C(C([C@@H](C(O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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